An In-depth Technical Guide to Bis(4-fluorophenyl)acetonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to Bis(4-fluorophenyl)acetonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of bis(4-fluorophenyl)acetonitrile, a diarylacetonitrile derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for 2,2-bis(4-fluorophenyl)acetonitrile is not extensively documented in publicly available literature, this document extrapolates its core properties, outlines plausible synthetic routes, and discusses its potential applications based on established principles and data from structurally analogous compounds.
Introduction: The Significance of Fluorinated Diarylacetonitriles
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug discovery, fluorination is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The diarylacetonitrile scaffold, on its own, is a key structural motif in a variety of biologically active compounds. The combination of these two features in bis(4-fluorophenyl)acetonitrile suggests a molecule with considerable potential for the development of novel therapeutics and advanced materials.
Molecular Structure and Identification
Table 1: Key Identifiers and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | 2,2-bis(4-fluorophenyl)acetonitrile | - |
| Molecular Formula | C₁₄H₉F₂N | - |
| Molecular Weight | 229.23 g/mol | - |
| CAS Number | Not readily available | - |
Note: The properties listed are calculated and may differ from experimental values.
Physicochemical Properties: An Extrapolated View
The physicochemical properties of bis(4-fluorophenyl)acetonitrile can be inferred from related compounds such as diphenylacetonitrile and other fluorinated analogues.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for diarylacetonitriles. |
| Melting Point | Expected to be a solid with a defined melting point. | The presence of two aromatic rings and the potential for intermolecular interactions would favor a solid state at room temperature. |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar character of the two fluorophenyl rings dominates the molecule's solubility profile. |
| Lipophilicity (logP) | Moderately high | The two fluorophenyl groups significantly increase the lipophilicity compared to simpler acetonitriles. |
| Chemical Stability | Stable under normal conditions. | Diarylacetonitriles are generally stable compounds. However, they may be sensitive to strong acids, bases, and reducing agents.[1][2] |
Proposed Synthetic Pathways
The synthesis of 2,2-bis(4-fluorophenyl)acetonitrile can be approached through several established methods for the formation of C-C bonds adjacent to a nitrile group. A highly plausible route involves the reaction of a suitable precursor with a source of cyanide.
A common method for the synthesis of nitriles is the nucleophilic substitution of a halide with a cyanide salt. In this case, the starting material would be bis(4-fluorophenyl)methyl bromide.
Experimental Protocol: Proposed Synthesis of 2,2-bis(4-fluorophenyl)acetonitrile
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Synthesis of Bis(4-fluorophenyl)methanol: To a solution of 4-fluorophenylmagnesium bromide (2.2 eq) in anhydrous THF, slowly add ethyl formate (1.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain bis(4-fluorophenyl)methanol.
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Synthesis of Bis(4-fluorophenyl)methyl Bromide: To a solution of bis(4-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane, add phosphorus tribromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully pour the reaction mixture into ice-water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bromide.
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Synthesis of 2,2-bis(4-fluorophenyl)acetonitrile: To a solution of bis(4-fluorophenyl)methyl bromide (1.0 eq) in a suitable solvent such as DMSO or DMF, add sodium cyanide (1.2 eq). Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for 2,2-bis(4-fluorophenyl)acetonitrile.
This synthetic approach is logical and based on well-established organic chemistry principles. The choice of reagents and conditions would require optimization for this specific substrate.
Potential Applications in Research and Development
The unique structural features of bis(4-fluorophenyl)acetonitrile make it an attractive candidate for several applications, particularly in the pharmaceutical and materials science sectors.
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Scaffold for Bioactive Molecules: The diarylacetonitrile core is present in numerous compounds with diverse biological activities. This molecule could serve as a starting point for the synthesis of novel drug candidates. For instance, related structures have been investigated for their activity as inhibitors of enzymes or as ligands for various receptors.[3]
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Probing Structure-Activity Relationships (SAR): The two fluorine atoms provide specific points for modulating electronic properties and for use as probes in SAR studies. Their presence can influence binding interactions with biological targets.
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Precursor for Functional Materials: The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, opening pathways to a variety of derivatives. These derivatives could be used as building blocks for polymers or other functional materials.
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Liquid Crystals: Phenylacetonitrile derivatives are known to be used in the synthesis of liquid crystal materials.[4] The rigid, rod-like structure of bis(4-fluorophenyl)acetonitrile could be explored for similar applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2-bis(4-fluorophenyl)acetonitrile is not available, the safety precautions can be inferred from related nitrile-containing and fluorinated aromatic compounds.
Table 3: General Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][5] Handle in a well-ventilated fume hood. |
| Skin and Eye Irritation | May cause skin and serious eye irritation.[1][6] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory. |
| Handling | Avoid generating dust. Use in a chemical fume hood to minimize inhalation exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory setting.
Conclusion
Bis(4-fluorophenyl)acetonitrile represents a molecule with significant untapped potential. Its synthesis is achievable through established chemical transformations, and its structural features suggest promising applications in drug discovery and materials science. Further research is warranted to fully characterize its properties and explore its utility in various scientific disciplines. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential of this intriguing fluorinated diarylacetonitrile.
References
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PubChem. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. [Link]
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ChemWhat. 2-AMINO-2-(4′-FLUOROPHENYL)ACETONITRILE CAS#: 56464-70-1. [Link]
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Organic Syntheses. (pentafluorophenyl)acetonitrile. [Link]
-
Multichem Exports. 4-Fluorophenyl acetonitrile. [Link]
- Google Patents. CN104230753A - Method for synthesizing fluoroacetonitrile.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Fluorophenyl acetonitrile Exporter | 4-Fluorophenyl acetonitrile Exporting Company | 4-Fluorophenyl acetonitrile International Distributor [multichemexports.com]
- 4. guidechem.com [guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
